

Comparative Guide to the Structure-Activity Relationship of Acyclic Sesquiterpenoid Ketones and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	10-Hydroxy-2,6,10-trimethyl-	
	2,6,11-dodeca-4-one	
Cat. No.:	B15593998	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of acyclic sesquiterpenoids structurally related to **10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one**. Due to the limited availability of specific SAR data for the named compound and its derivatives, this guide focuses on close structural analogs, specifically derivatives of geranyl acetone and nerolidol. The experimental data presented herein is derived from the study by Bonikowski et al. (2015), which provides valuable insights into the antibacterial and cytotoxic activities of these compounds.[1][2]

The core structure of the compounds discussed is based on a farnesane skeleton, an acyclic C15 backbone. The parent compound for the ketone series is geranyl acetone, and for the alcohol series, it is nerolidol. Modifications to these structures involve the replacement of the terminal isobutenyl group with various substituted phenyl rings. This allows for a systematic evaluation of how electronic and steric factors of the aromatic moiety influence biological activity.

Data Presentation: Antibacterial and Cytotoxic Activities

The following tables summarize the quantitative data for the antibacterial (Minimum Inhibitory Concentration - MIC) and cytotoxic (Inhibitory Concentration 50 - IC50) activities of the synthesized derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Geranyl Acetone and Nerolidol Derivatives Against Various Bacterial Strains (in $\mu g/mL$)

Compo und	Structur e	S. aureus ATCC 43300	E. faecalis ATCC 51299	E. faecium ATCC 35667	E. coli ATCC 25922	K. pneumo niae ATCC 700603	A. bauman nii ATCC 19606
Geranyl Acetone (Parent)	C13H22 O	>64	>64	>64	>64	>64	>64
Ketone 6	R = Phenyl	26	18	16	14	14	12
Ketone 7	R = 4- Methylph enyl	32	22	20	16	16	14
Ketone 8	R = 4- Methoxy phenyl	38	26	28	18	18	22
Ketone 9	R = 4- Chloroph enyl	42	24	20	26	16	14
Ketone 10	R = 4- Fluoroph enyl	46	26	18	32	18	16
Ketone 11	R = 4- (Trifluoro methyl)p henyl	>64	48	42	38	28	24
Nerolidol (Parent)	C15H26 O	48	38	32	46	16	26
Alcohol 12	R = Phenyl	42	36	32	38	18	20
Alcohol 13	R = 4- Methylph	46	42	38	40	20	22

	enyl						
Alcohol	R = 4- Methoxy phenyl	48	46	40	42	22	24
Alcohol 15	R = 4- Chloroph enyl	46	48	38	28	16	16
Alcohol 16	R = 4- Fluoroph enyl	48	42	36	38	18	18
Alcohol 17	R = 4- (Trifluoro methyl)p henyl	48	38	38	46	18	16

Data sourced from Bonikowski et al. (2015).[1][2]

Table 2: Cytotoxic Activity (IC50 in μ M) of Geranyl Acetone, Nerolidol, and Their Derivatives on Various Cell Lines

Compoun d	MeWo (Malignan t Melanom a)	HT29 (Colorect al Adenocar cinoma)	HL60 (Promyel ocytic Leukemia)	HFIG (Gingival Fibroblas ts - Normal)	HaCaT (Skin Keratinoc ytes - Normal)	IEC6 (Rat Small Intestine Epitheliu m - Normal)
Geranyl Acetone (Parent)	>1000	>1000	>1000	>1000	>1000	>1000
Ketone 6	>1000	>1000	>1000	>1000	>1000	>1000
Ketone 7	>1000	>1000	>1000	>1000	>1000	>1000
Ketone 8	>1000	>1000	>1000	>1000	>1000	>1000
Ketone 9	>1000	>1000	>1000	>1000	>1000	>1000
Ketone 10	>1000	>1000	>1000	>1000	>1000	>1000
Ketone 11	>1000	>1000	>1000	>1000	>1000	>1000
Nerolidol (Parent)	135	150	120	180	200	160
Alcohol 12	550	600	500	700	750	650
Alcohol 13	650	700	600	800	850	750
Alcohol 14	700	750	650	850	900	800
Alcohol 15	500	550	450	650	700	600
Alcohol 16	1000	>1000	900	>1000	>1000	>1000
Alcohol 17	520	580	480	680	720	620

Data sourced from Bonikowski et al. (2015).[1][2]

Experimental Protocols

Validation & Comparative

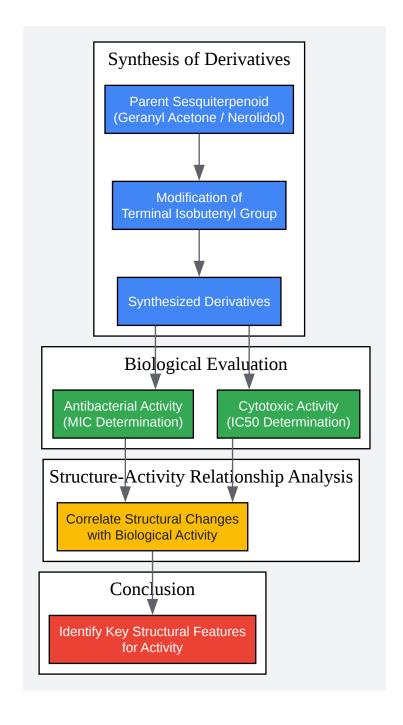
The synthesis of the target compounds was achieved through a multi-step process starting from commercially available materials. The key steps involved the modification of the terminal isobutenyl group of the parent sesquiterpenoid.

General Procedure for the Synthesis of Ketone Derivatives (6-11): A solution of the appropriate substituted benzaldehyde in a suitable solvent was reacted with a Grignard reagent prepared from 3-chloro-2-methyl-1-propene to yield a secondary alcohol. This alcohol was then oxidized using pyridinium chlorochromate (PCC) to the corresponding ketone. The resulting ketone was then subjected to a Wittig-Horner reaction with the ylide generated from diethyl (3-oxobutyl)phosphonate to afford the final geranyl acetone derivatives.

General Procedure for the Synthesis of Alcohol Derivatives (12-17): The synthesis of nerolidol derivatives started with the appropriate substituted acetophenone. The acetophenone was reacted with the Grignard reagent derived from 1-bromo-4-methyl-3-pentene to yield a tertiary alcohol, which is the final nerolidol analog.

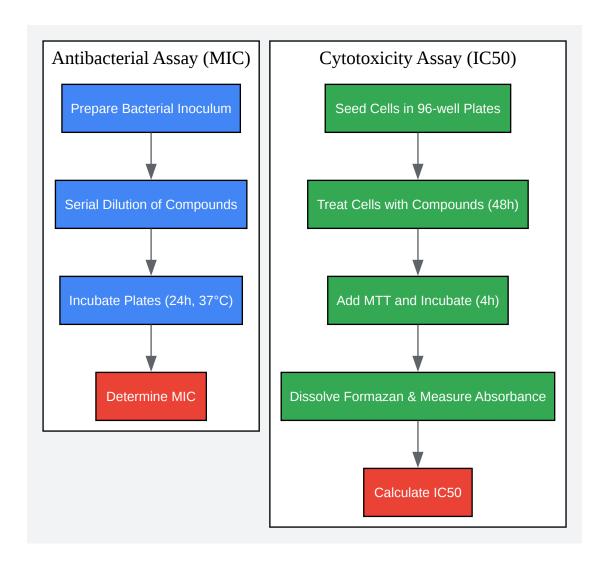
The antibacterial activity was determined using the micro-dilution broth method in 96-well plates.[1][2]

- Bacterial Strains:Staphylococcus aureus ATCC 43300, Enterococcus faecalis ATCC 51299, Enterococcus faecium ATCC 35667, Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, and Acinetobacter baumannii ATCC 19606 were used.
- Inoculum Preparation: Bacterial suspensions were prepared in Mueller-Hinton broth to a final concentration of 10^5 CFU/mL.
- Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth to achieve final concentrations ranging from 1 to 64 μg/mL.
- Incubation: The plates were incubated at 37°C for 24 hours.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.


The cytotoxic effect of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

- Cell Lines: Human malignant melanoma (MeWo), human colorectal adenocarcinoma (HT29), human promyelocytic leukemia (HL60), human gingival fibroblasts (HFIG), human skin keratinocytes (HaCaT), and rat small intestine epithelium (IEC6) were used.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48 hours.
- MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.
- Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Visualizations



Click to download full resolution via product page

Caption: General workflow for the structure-activity relationship study.

Click to download full resolution via product page

Caption: Experimental workflows for biological activity assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Selected Compounds Structurally Related to Acyclic Sesquiterpenoids and Their Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Comparative Guide to the Structure-Activity Relationship of Acyclic Sesquiterpenoid Ketones and Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593998#structure-activity-relationship-of-10-hydroxy-2-6-10-trimethyl-2-6-11-dodeca-4-one-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com